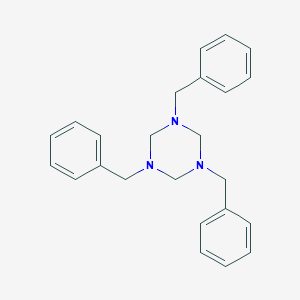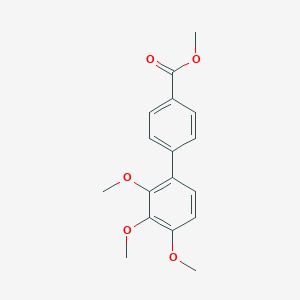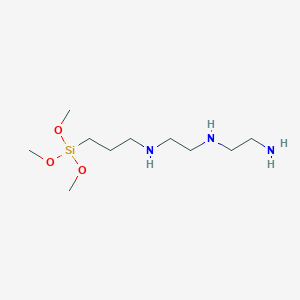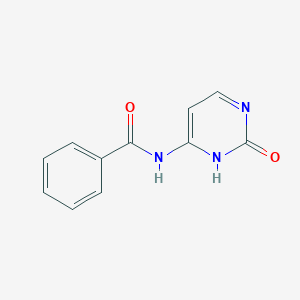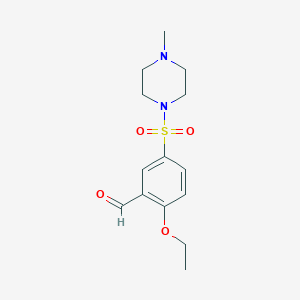
1-(4-Ethoxy-3-formylphenylsulfonyl)-4-methylpiperazine
概要
説明
Synthesis Analysis
The synthesis of 1-(4-Ethoxy-3-formylphenylsulfonyl)-4-methylpiperazine and related derivatives often involves multi-step chemical processes that include the formation of sulfonamide or sulfoxide groups attached to piperazine cores. For instance, derivatives of 1-ethylsulfonylpiperazine have been prepared to explore their potential as antishock agents, highlighting the versatility of piperazine derivatives in medicinal chemistry (Foye & Fedor, 1959).
Molecular Structure Analysis
The molecular structure of piperazine derivatives is often elucidated using various spectroscopic and crystallographic techniques. These analyses reveal the presence of functional groups such as sulfonamides, sulfoxides, and others that significantly impact the chemical reactivity and physical properties of the compounds. The structural configuration plays a crucial role in the compound's interaction with biological targets and its overall bioactivity.
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, including oxidation, substitution, and coordination with metal centers, to yield complex structures with diverse biological activities. For example, the base-catalyzed reactions of glyoxal with piperazine derivatives have been explored to synthesize novel compounds with potential pharmacological activities (Currie et al., 1967). Additionally, the electrochemical synthesis of substituted phenylpiperazines demonstrates the broad scope of synthetic methodologies applicable to piperazine derivatives (Nematollahi & Amani, 2011).
科学的研究の応用
Antagonistic Activity on Muscarinic Receptors
Research on diphenyl sulfoxides, closely related to the chemical structure of interest, has identified compounds with selective antagonistic activity on muscarinic M2 receptors. This suggests potential applications in neurological research, particularly in understanding neurotransmitter systems and developing treatments for disorders involving muscarinic receptors (Kozlowski et al., 2000).
Metabolism and Anticancer Activity
Studies on the metabolism of related piperazine derivatives have demonstrated significant anticancer activity with low toxicity in vivo and in vitro. This indicates the potential of such compounds in cancer research, particularly in the design of new chemotherapeutic agents (Jiang et al., 2007).
Development of Antidepressant and Anxiolytic Agents
Research into phenylpiperazine derivatives has shown potent antidepressant-like and anxiolytic-like activities in animal models. This highlights the possibility of using related chemical structures in the development of new psychiatric medications (Pytka et al., 2015).
Inhibition of Blood Platelet Aggregation
The synthesis of certain thiazole derivatives, which share a structural motif with the compound , has been found to inhibit blood platelet aggregation. This suggests potential applications in cardiovascular research and the development of antithrombotic therapies (Konno et al., 1990).
Src Kinase Activity Inhibition
Optimization of quinolinecarbonitriles, which are structurally related to the compound of interest, has led to potent inhibitors of Src kinase activity. This is relevant for cancer research, as Src kinase is involved in the progression of various cancers (Boschelli et al., 2001).
特性
IUPAC Name |
2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-3-20-14-5-4-13(10-12(14)11-17)21(18,19)16-8-6-15(2)7-9-16/h4-5,10-11H,3,6-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZJTXYBHOEFPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431681 | |
| Record name | 1-(4-ethoxy-3-formylphenylsulfonyl)-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxy-3-formylphenylsulfonyl)-4-methylpiperazine | |
CAS RN |
332374-42-2 | |
| Record name | 2-Ethoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=332374-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-ethoxy-3-formylphenylsulfonyl)-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.169.770 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

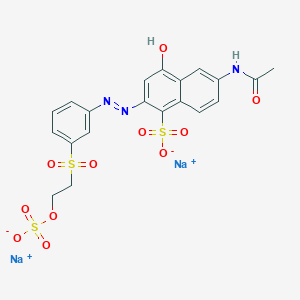
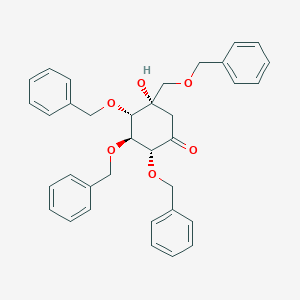
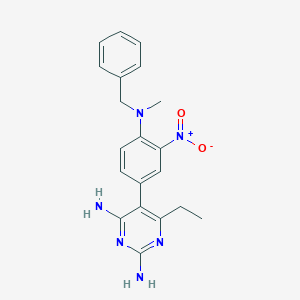
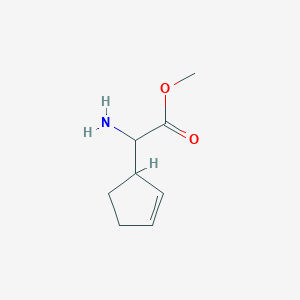
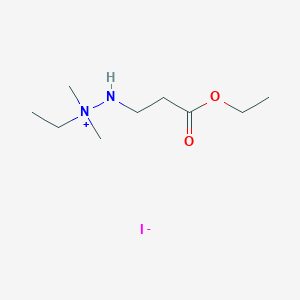
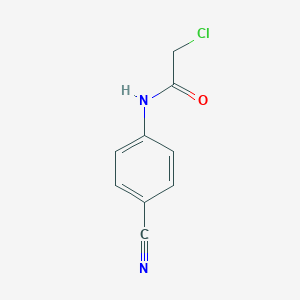
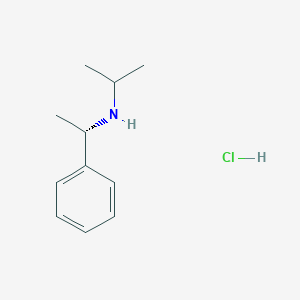
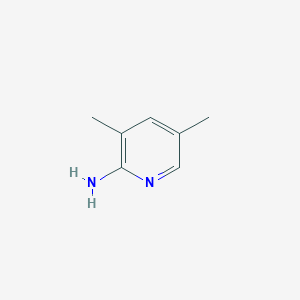
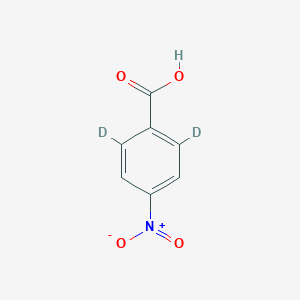
![3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine](/img/structure/B52237.png)
